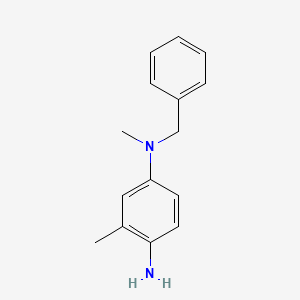

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine

Description

Properties

IUPAC Name |

4-N-benzyl-4-N,2-dimethylbenzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-12-10-14(8-9-15(12)16)17(2)11-13-6-4-3-5-7-13/h3-10H,11,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOTLBNWDVMHJKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation: 1,3-Dimethylbenzene-1,4-diamine

The precursor 1,3-dimethylbenzene-1,4-diamine can be prepared by reduction of corresponding nitro compounds or direct amination of methyl-substituted benzene derivatives. For example, hydrogenation of 3-methoxy-N,N-dimethyl-4-nitroaniline under palladium on carbon catalyst in ethyl acetate under hydrogen atmosphere yields the corresponding diamine with high yield (94%).

| Step | Reagents & Conditions | Outcome | Yield |

|---|---|---|---|

| Hydrogenation | 3-methoxy-N,N-dimethyl-4-nitroaniline, Pd/C, H2 (50 psi), ethyl acetate, 0.5 h | Reduction to 2-methoxy-N,N-dimethylbenzene-1,4-diamine | 94% |

N-Benzylation of 1,3-Dimethylbenzene-1,4-diamine

The key step in preparing this compound is the selective benzylation of the amino group. This is achieved by reacting the diamine with benzyl bromide or substituted benzyl halides in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF).

- The benzyl bromide is added dropwise to a heated solution of the diamine and base in DMF.

- Reaction temperature is typically maintained around 100–130 °C.

- The reaction mixture is stirred for several hours (e.g., 1–4 hours).

- After completion, the product is isolated by precipitation or extraction and purified by column chromatography.

| Step | Reagents & Conditions | Outcome | Yield Range |

|---|---|---|---|

| N-Benzylation | 1,3-dimethylbenzene-1,4-diamine, benzyl bromide, K2CO3, DMF, 100–130 °C, 1–4 h | Formation of this compound | 40–60% |

This method is supported by analogous benzylation reactions reported for related compounds, such as N-aryl pyrimidin-2-amines, where benzyl bromides react with amines under similar conditions to give moderate yields.

Alternative Catalytic Amination Methods

Advanced synthetic protocols such as Buchwald-Hartwig amination have been applied to related aromatic amines to improve selectivity and yield. These methods use palladium catalysts with phosphine ligands under inert atmosphere and base to couple aromatic amines with benzyl halides.

- Catalysts: Pd(0) complexes such as dichlorobis(triphenylphosphine)Pd(II).

- Ligands: Xantphos or triphenylphosphine.

- Base: Sodium tert-butoxide or potassium carbonate.

- Solvent: Toluene or DMF.

- Conditions: Reflux under nitrogen atmosphere.

Such catalytic amination can yield the benzylated product in moderate yields (30–45%) and offer better control over mono- versus di-substitution.

Research Findings and Optimization

Reaction Conditions and Yields

| Method | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Hydrogenation of nitro precursor | Pd/C, H2 (50 psi) | Ethyl acetate | RT | 0.5 | 94 | Efficient reduction to diamine |

| Direct benzylation | K2CO3 | DMF | 100–130 | 1–4 | 40–60 | Dropwise addition of benzyl bromide |

| Buchwald-Hartwig amination | Pd(0), Xantphos, NaOtBu | Toluene | Reflux | 6–12 | 30–45 | Catalytic, selective N-benzylation |

Notes on Selectivity

- Selective mono-benzylation is critical to avoid over-alkylation.

- Controlled addition of benzyl bromide and stoichiometry of base help achieve selectivity.

- Catalytic methods provide milder conditions but require careful optimization of ligands and catalyst loadings.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents/Conditions | Yield (%) | Comments |

|---|---|---|---|

| Reduction of nitro precursor to diamine | Pd/C, H2, ethyl acetate, RT, 0.5 h | 94 | High yield, clean reduction |

| N-Benzylation by alkylation | Benzyl bromide, K2CO3, DMF, 100–130 °C, 1–4 h | 40–60 | Straightforward, moderate yield |

| Catalytic N-benzylation (Buchwald-Hartwig) | Pd(0), Xantphos, NaOtBu, toluene, reflux, 6–12 h | 30–45 | Selective, requires catalyst system |

Chemical Reactions Analysis

Types of Reactions

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Amines and related derivatives.

Substitution: Benzyl-substituted derivatives.

Scientific Research Applications

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and polymers.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The following table summarizes key structural analogues and their properties:

Key Observations :

- Steric Effects : The benzyl group in the target compound introduces significant steric bulk compared to smaller substituents like methyl or methoxy groups. This may hinder reactivity in certain substitution reactions but enhance stability in hydrophobic environments .

- In contrast, electron-donating groups (e.g., methoxy in ) increase reactivity in electrophilic aromatic substitution.

- Lipophilicity : The benzyl group likely increases lipophilicity compared to cyclohexyl or trifluoromethyl derivatives, which could improve membrane permeability in pharmacological contexts .

Biological Activity

N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine is a compound of significant interest in medicinal and biochemical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . The compound consists of a benzyl group and dimethylamine substituents attached to a benzene ring, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound has been investigated for its role as an enzyme inhibitor , where it can bind to the active or allosteric sites of enzymes, altering their activity and potentially leading to therapeutic effects. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for various enzymes, which could be leveraged in therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

- Anticancer Potential : There is ongoing research into the compound's anticancer properties, particularly its ability to interfere with cancer cell proliferation and survival.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound revealed its effectiveness against a range of Gram-positive and Gram-negative bacteria. The compound was tested in vitro against strains such as Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at varying concentrations. This suggests its potential utility in developing new antimicrobial agents .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition capabilities of this compound highlighted its interaction with specific metabolic enzymes. The compound was found to effectively inhibit the activity of certain proteases involved in disease pathways. This inhibition could be beneficial in therapeutic contexts where modulation of enzyme activity is desired .

Q & A

Q. What are the common synthetic routes for N1-Benzyl-N1,3-dimethylbenzene-1,4-diamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting 1,4-diaminobenzene derivatives with benzyl and methyl halides under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 80–100°C. Optimization includes:

- Catalyst Screening : Palladium or copper catalysts enhance coupling efficiency .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate) improves purity .

- Yield Maximization : Slow addition of reagents and inert atmosphere (N₂/Ar) reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., benzyl vs. methyl groups). Aromatic protons appear at δ 6.5–7.5 ppm, while N-methyl groups resonate near δ 2.8–3.2 ppm .

- Mass Spectrometry : High-resolution MS (ESI-TOF) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 281.2) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for studying supramolecular interactions .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential amine vapors .

- Spill Management : Neutralize with dilute acetic acid and adsorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational methods aid in designing novel derivatives of this compound?

- Methodological Answer :

- Reaction Path Prediction : Quantum chemical calculations (DFT) model transition states to predict feasible reaction pathways .

- Descriptor Analysis : Machine learning identifies substituent effects on electronic properties (e.g., HOMO/LUMO levels) for targeted bioactivity .

- Virtual Screening : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity to biological targets (e.g., enzymes) .

Q. How to resolve contradictions in reported reaction yields when varying substituents in diamine derivatives?

- Methodological Answer :

- Controlled Replication : Standardize solvents, catalysts, and temperature across studies .

- Byproduct Analysis : LC-MS identifies side products (e.g., over-alkylation) that reduce yields .

- Kinetic Studies : Monitor reaction progress (in situ FTIR) to correlate substituent electronic effects with rate constants .

Q. What strategies optimize catalytic systems for industrial-scale synthesis?

- Methodological Answer :

- Heterogeneous Catalysis : Immobilized Pd/C or zeolites enable recyclability and reduce metal leaching .

- Flow Chemistry : Continuous reactors improve heat/mass transfer and scalability .

- Process Analytical Technology (PAT) : In-line NMR or Raman spectroscopy ensures real-time quality control .

Q. What methodologies analyze degradation products under oxidative conditions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.